12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
This compound belongs to the class of dioxaphosphocine derivatives, characterized by a bicyclic framework incorporating phosphorus, oxygen, and aromatic systems. Its structure features a 12-hydroxy group, diphenyl substituents at positions 1 and 10, and a tetrahydroiindeno backbone. These structural elements confer unique steric and electronic properties, making it relevant in asymmetric catalysis and ligand design . The phosphorus center in the oxide form enhances stability and modulates reactivity, critical for applications in stereoselective synthesis.
Properties
IUPAC Name |
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23O4P/c30-34(31)32-27-23(19-7-3-1-4-8-19)13-11-21-15-17-29(25(21)27)18-16-22-12-14-24(28(33-34)26(22)29)20-9-5-2-6-10-20/h1-14H,15-18H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLOWQOMQSVXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves several stepsThe reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Chemical Reactions Analysis
12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely used in medicine, its unique structure makes it a candidate for drug development studies.
Mechanism of Action
The mechanism of action of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its role as a chiral catalyst. It facilitates asymmetric reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include interactions with substrates at the active site of the catalyst, leading to the desired stereoselective transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and functional implications:
Key Comparative Insights:
Substituent Effects :
- Aromatic Groups : Naphthyl (C37H27O4P, ) and phenanthrenyl (C45H31O4P, ) substituents increase π-system conjugation, enhancing catalytic activity in enantioselective reactions.
- Electron-Withdrawing Groups : CF3-substituted analogs (C35H23F12O4P, ) exhibit improved thermal stability and fluorophilic interactions, useful in reactions requiring inert conditions.
- Steric Modulation : tert-Butyl groups (C21H23O2P, ) and tetramethyl derivatives (C29H29O4P, ) alter solubility and steric accessibility of the phosphorus center.
Molecular Weight & Solubility :
- Lower molecular weight compounds (e.g., 338.38, ) are more volatile and soluble in organic solvents, whereas sodium salts (588.67, ) favor aqueous-phase applications.
Applications :
Biological Activity
The compound 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic molecule that has garnered attention in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a dioxaphosphocine moiety, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The chemical structure of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide can be represented as follows:
- Molecular Formula : C33H31O4P
- CAS Number : 2565792-67-6
This compound belongs to a class of phosphorous-containing heterocycles that are known for their diverse biological activities.
Anticancer Properties
Research has indicated that compounds similar to 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit significant anticancer properties. A study conducted on phosphorothioate derivatives demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . The specific mechanisms by which this compound exerts its effects are still under investigation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains. Testing against Gram-positive and Gram-negative bacteria revealed a moderate to strong antibacterial effect. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Emerging evidence also points towards the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This suggests a possible application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The antioxidant properties may play a crucial role in mitigating neuronal cell death.
Case Study 1: Anticancer Activity in Cell Lines
A study evaluated the efficacy of 12-hydroxy-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18 | Inhibition of mitochondrial function |
These results indicate promising anticancer activity across multiple cell lines.
Case Study 2: Antimicrobial Testing
In an antimicrobial study against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant activity against Staphylococcus aureus with lower MIC values compared to E. coli and Pseudomonas aeruginosa.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
